molecular formula C10H12N2 B13108944 2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine

2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine

Cat. No.: B13108944
M. Wt: 160.22 g/mol
InChI Key: VVEWXTSXLWOOJG-UHFFFAOYSA-N
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Description

2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine (CAS 61929-09-7) is an organic compound with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol . Its predicted density is 1.1±0.1 g/cm³, with a boiling point of 247.4±35.0 °C and a flash point of 92.8±17.6 °C . As a member of the pyrazine derivatives, a class known for their flavor and fragrance properties, this compound is likely of interest in related research and development . This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2,3,5-trimethyl-7H-cyclopenta[b]pyrazine

InChI

InChI=1S/C10H12N2/c1-6-4-5-9-10(6)12-8(3)7(2)11-9/h4H,5H2,1-3H3

InChI Key

VVEWXTSXLWOOJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2=NC(=C(N=C12)C)C

Origin of Product

United States

Synthetic Chemistry and Methodological Innovations for 2,3,7 Trimethyl 5h Cyclopenta B Pyrazine

Synthetic Pathways to the Cyclopenta[b]pyrazine Core Structure

The construction of the fundamental cyclopenta[b]pyrazine ring system can be achieved through several strategic approaches, ranging from classical condensation reactions to modern catalytic and green methodologies. The primary challenge lies in the efficient and controlled fusion of the five-membered carbocycle with the six-membered diazine heterocycle.

The most traditional and widely employed method for synthesizing pyrazine (B50134) rings is the cyclocondensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.govscribd.com This approach is directly applicable to the formation of the cyclopenta[b]pyrazine core. In this context, a substituted 1,2-diaminoethane, such as 1,2-diaminopropane, is reacted with a substituted cyclopentane-1,2-dione. The initial condensation forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine ring system. researchgate.net

Contemporary advancements have refined this process through multicomponent reactions (MCRs), which allow for the assembly of complex molecules in a single pot, enhancing efficiency. nih.govbeilstein-journals.org While extensively developed for related heterocycles like pyrazoles, the principles of MCRs—generating the reactive precursors in situ—can be adapted for cyclopenta[b]pyrazine synthesis to improve yields and reduce intermediate isolation steps. The reaction typically proceeds under acidic or basic conditions to facilitate the condensation and subsequent dehydration/oxidation steps.

Synthetic strategies can be broadly categorized into two pathways based on the primary precursor:

Building upon a Cyclopentane (B165970) Scaffold: This is the more common approach, aligning with the classical cyclocondensation reaction. The synthesis begins with a functionalized cyclopentane derivative, typically a cyclopentane-1,2-dione. For the target molecule, this precursor would need to bear a methyl group at the appropriate position to become the C7-methyl group. This dicarbonyl compound is then condensed with a diamine, such as 2,3-butanediamine, to form the desired 2,3-dimethylpyrazine (B1216465) ring fused to the cyclopentane core.

Annelation onto a Pyrazine Scaffold: A less common but viable alternative involves starting with a pre-formed, functionalized pyrazine and annulating the cyclopentane ring onto it. This strategy would require a pyrazine molecule with appropriate functional groups at the 2 and 3 positions that can participate in a ring-closing reaction. For instance, a 2,3-bis(halomethyl)pyrazine could undergo a cyclization reaction with a three-carbon synthon like malonic ester to build the five-membered ring.

Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, selectivity, and sustainability. For pyrazine synthesis, several catalytic systems have been developed. A notable innovation is the use of earth-abundant metal catalysts, such as manganese pincer complexes, to catalyze the acceptorless dehydrogenative coupling of 1,2-amino alcohols. nih.govacs.org This method forms the pyrazine ring while generating only water and hydrogen gas as byproducts, representing a highly atom-economical approach.

Other catalytic systems for pyrazine formation include the vapor-phase reaction of diamines with diols over metal catalysts like alumina, copper-chromium, or zinc-based systems. researchgate.net For the analogous synthesis of quinoxalines, various catalysts including calcium iodate (B108269) nanoparticles and thiourea (B124793) dioxide have been shown to be effective, often under green reaction conditions. researchgate.netresearchgate.net These catalytic strategies offer significant advantages over stoichiometric reagents by enabling milder reaction conditions and reducing chemical waste.

Table 1: Overview of Catalytic Methods for Pyrazine and Quinoxaline Synthesis

Catalyst SystemPrecursorsProduct TypeKey AdvantagesReference
Manganese Pincer Complex1,2-Amino AlcoholsPyrazinesAtom-economical, uses earth-abundant metal, produces H₂ and H₂O as byproducts. nih.govacs.org
Thiourea Dioxide1,2-Diamines, 1,2-DionesQuinoxalines/PyrazinesMetal-free, uses water as solvent, proceeds at ambient temperature. researchgate.net
Ca(IO₃)₂ Nanoparticles1,2-Diamines, 1,2-DionesQuinoxalinesEco-friendly, recyclable catalyst, green synthesis. researchgate.net
Alumina, Cu-Cr, Zn-P-MnDiamines, DiolsPyrazinesApplicable to vapor-phase industrial synthesis. researchgate.net

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. For pyrazine and its derivatives, several greener methodologies have been reported. One-pot syntheses that minimize solvent use and purification steps are a key aspect of this approach. researchgate.net The use of water as a reaction solvent, replacing volatile organic compounds, has been demonstrated to be effective for the synthesis of quinoxalines and pyrazines, often catalyzed by an organocatalyst at room temperature. researchgate.netresearchgate.net

Further green innovations include the use of mechanochemistry, where mechanical force in a ball mill is used to drive the reaction between 1,2-diamines and 1,2-dicarbonyl compounds without any solvent, leading to quantitative yields and an E-factor (environmental factor) of nearly zero. researchgate.net Biocatalysis, using enzymes like Lipozyme® from Thermomyces lanuginosus, represents another frontier, enabling highly efficient and selective syntheses of pyrazine derivatives under mild conditions in environmentally benign solvents. rsc.org

Advanced Derivatization Strategies for 2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine

Once the core cyclopenta[b]pyrazine structure is assembled, further functionalization allows for the introduction of desired substituents. For the target molecule, this involves ensuring the presence of three methyl groups at specific positions. While two methyl groups (at C2 and C3) can be installed during the initial cyclocondensation using 2,3-butanediamine, the third methyl group (at C7 on the cyclopentane ring) requires a more nuanced strategy.

Introducing a substituent, such as the final methyl group, onto the pre-formed 2,3-dimethyl-5H-cyclopenta[b]pyrazine core requires advanced regioselective methods. The pyrazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic or radical attack rather than classical electrophilic aromatic substitution. scribd.comnih.gov

Modern C-H functionalization reactions provide a powerful toolkit for the direct installation of substituents without pre-functionalized starting materials. nih.gov Radical-based methods, such as Minisci-type reactions, are particularly well-suited for electron-deficient heteroarenes. nih.gov These reactions use radical precursors (e.g., from alkylsulfinate salts or carboxylic acids) to directly add alkyl groups to the heteroaromatic ring. The regioselectivity of these reactions is governed by a combination of steric and electronic factors, and can often be tuned by adjusting reaction conditions like solvent and pH. nih.govnih.gov For the cyclopenta[b]pyrazine system, such a reaction could potentially be used to introduce a methyl group at the C5 or C7 position of the cyclopentane ring or directly onto the pyrazine ring if a vacant position existed.

Alternatively, directed metallation strategies using polyfunctional magnesium and zinc reagents can achieve regioselective functionalization. beilstein-journals.org By using a directing group on the molecule, a metal (like magnesium or zinc) can be selectively inserted at a specific C-H bond, which can then be quenched with an electrophile, such as methyl iodide, to install a methyl group with high precision. nih.gov

Table 2: Research Findings on Relevant Functionalization Reactions

MethodologyReagentsSubstrate ClassKey OutcomeReference
Radical C-H FunctionalizationAlkylsulfinate salts, Ag(I)/persulfateElectron-deficient heterocycles (e.g., pyrazines)Direct introduction of alkyl/aryl groups. Regioselectivity is tunable. nih.govacs.org
Directed MagnesiationTMPMgCl·LiCl, then an electrophile (e.g., MeI)Functionalized heterocyclesHighly regioselective C-H activation and substitution. beilstein-journals.org
N-AlkylationMethyl iodide (MeI), K₂CO₃ or Cs₂CO₃N-heterocycles (e.g., pyrazoles)Regioselective methylation on nitrogen atoms; conditions can influence outcome. nih.govresearchgate.net

Stereochemical Control in Cyclopenta[b]pyrazine Scaffold Construction

Achieving stereochemical control in the synthesis of the cyclopenta[b]pyrazine scaffold, particularly when substituents are present on the cyclopentane ring, is a critical aspect of synthetic design. For this compound, the methyl group at the 7-position introduces a stereocenter. Methodologies to control the stereochemistry at this position would likely rely on the use of chiral starting materials or asymmetric synthesis strategies.

One potential strategy involves the use of a chiral cyclopentanone (B42830) precursor. For instance, a stereoselective alkylation of a cyclopentanone derivative could establish the desired stereochemistry of the methyl group at the C7 position. This chiral ketone would then be converted to a chiral α-diketone, which can subsequently be condensed with a diamine to form the pyrazine ring.

Alternatively, diastereoselective methods could be employed. For example, a radical cyclization approach has been used to create cis-fused cyclopenta-pyridazinones with high diastereoselectivity, where the rigid pyridazinone scaffold directs the stereochemical outcome. nih.gov A similar strategy could potentially be adapted for the synthesis of cyclopenta[b]pyrazine systems.

A summary of potential stereochemical control strategies is presented in the table below.

StrategyDescriptionPotential Applicability to this compound
Chiral Pool Synthesis Utilization of enantiomerically pure starting materials derived from natural sources.A chiral cyclopentane derivative could be sourced or synthesized to introduce the stereocenter at the 7-position.
Asymmetric Catalysis Employment of chiral catalysts to induce enantioselectivity in a key bond-forming reaction.A catalytic asymmetric hydrogenation or alkylation of a cyclopentene (B43876) or cyclopentanone precursor could set the stereocenter.
Diastereoselective Reactions Substrate-controlled reactions where an existing stereocenter directs the formation of a new one.A pre-existing stereocenter on a precursor molecule could direct the formation of the C7-methyl stereocenter.

Parallel Synthesis and Combinatorial Chemistry in Derivative Libraries

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of libraries of related compounds for applications such as drug discovery and materials science. nih.gov While specific combinatorial libraries of this compound are not documented, the general principles can be applied to the cyclopenta[b]pyrazine scaffold.

The synthesis of a library of cyclopenta[b]pyrazine derivatives would likely involve a multicomponent reaction approach, where diverse building blocks are combined in a systematic manner. For instance, a library could be generated by reacting a panel of substituted 1,2-diamines with a variety of α-dicarbonyl compounds derived from different cyclopentanones.

Solid-phase synthesis could also be employed, where one of the reactants is attached to a solid support, facilitating purification and automation. This approach has been successfully used for the generation of other heterocyclic libraries.

Key considerations for the design of a combinatorial library of cyclopenta[b]pyrazine derivatives are outlined in the table below.

ParameterDescriptionExample Application
Scaffold Diversity Variation of the core cyclopenta[b]pyrazine structure.Introduction of different substituents on the cyclopentane or pyrazine rings.
Building Block Selection Choice of diverse and readily available starting materials.A variety of substituted 1,2-diamines and cyclic α-dicarbonyl compounds.
Reaction Conditions Optimization of reaction conditions for high-throughput synthesis.Use of microwave-assisted synthesis to accelerate reaction times. africanjournalofbiomedicalresearch.com
Purification Strategy Efficient methods for the purification of library members.Solid-phase extraction or automated flash chromatography.

Mechanistic Investigations of this compound Formation Reactions

The formation of the pyrazine ring in this compound would most likely proceed through the condensation of a substituted 1,2-diamine with a cyclic α-dicarbonyl compound. The generally accepted mechanism for pyrazine formation involves the initial formation of a dihydropyrazine intermediate, which then undergoes oxidation to the aromatic pyrazine. tandfonline.comresearchgate.net

The reaction is typically initiated by the nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl groups of the dicarbonyl compound, forming a hemiaminal. Subsequent dehydration leads to an imine. An intramolecular cyclization then occurs, followed by another dehydration step to yield the dihydropyrazine. The final step is the aromatization to the pyrazine, which can occur via air oxidation or with the aid of an added oxidizing agent.

The Maillard reaction is a well-known pathway for the formation of pyrazines in food chemistry, involving the reaction of amino acids with reducing sugars. nih.gov While not a synthetic route in the traditional sense, studies of the Maillard reaction provide valuable insights into the mechanisms of pyrazine formation.

A proposed general mechanism for the formation of the cyclopenta[b]pyrazine scaffold is as follows:

Initial Condensation: Nucleophilic attack of the diamine on the dicarbonyl compound.

Cyclization: Intramolecular reaction to form the six-membered ring.

Dehydration: Elimination of water molecules to form a dihydropyrazine intermediate.

Aromatization: Oxidation of the dihydropyrazine to the final pyrazine product.

Factors that can influence the reaction mechanism and yield include the nature of the substituents, the reaction solvent, temperature, and the presence of catalysts.

Scale-Up and Process Optimization Research in this compound Production

The scale-up and process optimization of the synthesis of this compound would focus on developing a safe, efficient, and cost-effective manufacturing process. numberanalytics.com Key aspects of this research would include the optimization of reaction parameters, the development of robust purification methods, and ensuring process safety.

Reaction Parameter Optimization: Systematic variation of reaction parameters such as temperature, pressure, reactant concentrations, and catalyst loading would be performed to maximize yield and minimize impurities. africanjournalofbiomedicalresearch.com The choice of solvent is also a critical factor, with a move towards greener and more sustainable options.

Purification: The development of a scalable purification method is essential. This could involve crystallization, distillation, or chromatography. The choice of method would depend on the physical properties of the product and the nature of the impurities.

Process Safety: A thorough hazard evaluation of the synthetic route would be necessary to identify and mitigate any potential safety risks, especially when handling reactive intermediates or performing reactions at elevated temperatures and pressures.

The following table summarizes key considerations for the scale-up and process optimization of heterocyclic compound synthesis. researchgate.net

Area of FocusKey Considerations
Process Chemistry - Selection of a high-yielding and robust synthetic route.- Optimization of reaction conditions (temperature, concentration, catalyst).- Minimization of side-product formation.
Engineering - Reactor design and material compatibility.- Heat and mass transfer effects.- Development of downstream processing and purification.
Safety and Environment - Hazard analysis of all chemical steps.- Waste minimization and management.- Adherence to regulatory guidelines.
Economics - Cost of raw materials and reagents.- Process efficiency and throughput.- Overall manufacturing cost.

Modern approaches such as flow chemistry are also being increasingly adopted for the synthesis of heterocyclic compounds, offering advantages in terms of safety, efficiency, and scalability. springerprofessional.de

Analytical Chemistry and Characterization Techniques for 2,3,7 Trimethyl 5h Cyclopenta B Pyrazine

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental to determining the precise molecular structure of a chemical compound. For a novel or uncharacterized substance like 2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine, a combination of methods would be necessary for unambiguous structural confirmation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

¹H NMR: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, one would expect to see distinct signals for the three methyl groups and the protons on the cyclopentane (B165970) and pyrazine (B50134) rings. The chemical shifts (δ) and coupling constants (J) would be critical in assigning these protons to their specific locations within the molecule.

¹³C NMR: This would identify the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would help to distinguish between the sp²-hybridized carbons of the pyrazine ring and the sp³-hybridized carbons of the cyclopentane ring and the methyl groups.

2D-NMR Techniques: To definitively assign the structure, various two-dimensional NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to connect adjacent protons within the cyclopentane ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular framework, including the placement of the methyl groups on the pyrazine and cyclopentane rings.

Solid-State NMR: In the case that this compound is a solid, solid-state NMR could provide information about the molecular structure and packing in the crystalline state.

A hypothetical ¹H NMR data table for this compound is presented below for illustrative purposes.

Hypothetical Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
CH₃ at C-22.5 - 2.7sN/A
CH₃ at C-32.5 - 2.7sN/A
CH at C-53.0 - 3.5m-
CH₂ at C-62.0 - 2.5m-
CH₃ at C-71.2 - 1.5d~7

Note: This table is a prediction and not based on experimental data.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups and the aromatic-like pyrazine ring. C=N stretching vibrations from the pyrazine ring would also be prominent.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The C=C and C=N stretching vibrations of the pyrazine ring would likely produce strong Raman signals.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Fragmentation Pattern: The fragmentation pattern would be a unique fingerprint of the molecule. Cleavage of the methyl groups and fragmentation of the cyclopentane ring would be expected, providing further confirmation of the structure.

Chromatographic Separation and Detection Approaches

Chromatographic techniques are essential for separating the compound of interest from a mixture and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Isomer Differentiation

Given that many pyrazine derivatives are volatile, Gas Chromatography-Mass Spectrometry (GC-MS) would be a primary tool for the analysis of this compound.

Retention Time: In GC, the compound would have a characteristic retention time on a given column and under specific temperature programming conditions. This retention time can be used for identification and quantification.

Mass Spectrum: The mass spectrometer coupled to the gas chromatograph would provide a mass spectrum for the peak eluting at the specific retention time, confirming the identity of the compound. GC-MS is also highly effective in separating and identifying different isomers, which would be crucial if other trimethyl-cyclopenta[b]pyrazine isomers were present in a sample.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-TOFMS) for Complex Mixtures

For the analysis of this compound in complex matrices, such as food or environmental samples, Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC×GC-TOFMS) would offer superior separation power.

Enhanced Resolution: GC×GC provides significantly higher resolution than conventional GC by employing two different columns for separation. This would be advantageous for isolating the target compound from a multitude of other components.

Structured Chromatograms: The resulting two-dimensional chromatogram provides a structured representation of the sample, which can aid in the identification of compound classes.

High-Speed Mass Spectra: The TOFMS allows for the rapid acquisition of full mass spectra, which is necessary to keep up with the fast-eluting peaks from the second dimension of the GC×GC system.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds and for their quantitative determination. A typical HPLC method for a compound like this compound would be a reverse-phase method. This would involve a non-polar stationary phase (such as a C18 column) and a polar mobile phase, likely a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Detection would most commonly be achieved using a UV detector, set at a wavelength where the pyrazine ring system exhibits strong absorbance. For quantitative analysis, a calibration curve would be constructed using standards of known concentration. The purity of a sample would be determined by the area percentage of the main peak relative to any impurity peaks.

Table 1: Hypothetical HPLC Parameters for Purity Analysis of this compound

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: This table represents a general method and has not been experimentally validated for this compound.

Chiral Analysis Methods for Enantiomeric Purity Assessment

Given that this compound possesses a chiral center at the 7-position of the cyclopentane ring, it can exist as a pair of enantiomers. Chiral analysis is therefore essential to determine the enantiomeric purity of a sample. This is typically accomplished using chiral HPLC or chiral gas chromatography (GC).

For chiral HPLC, a chiral stationary phase (CSP) is employed. These phases are designed to interact differently with each enantiomer, leading to their separation. The choice of CSP and mobile phase is critical and often requires screening of various column types (e.g., polysaccharide-based, protein-based) and solvent systems.

Table 2: Potential Chiral HPLC Approaches for this compound

Chiral Stationary Phase TypePotential Mobile PhaseDetection Method
Polysaccharide-based (e.g., Chiralcel OD)Hexane/IsopropanolUV/Circular Dichroism
Protein-based (e.g., AGP)Aqueous buffer/Organic modifierUV

Note: The successful separation of enantiomers for this specific compound would require experimental optimization.

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a single crystal of suitable quality would first need to be grown.

The crystal would then be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined. This technique would also unequivocally establish the relative and absolute stereochemistry of the chiral center if a suitable crystal of a single enantiomer is analyzed.

Table 3: Illustrative Crystallographic Data Table for a Hypothetical Crystal of this compound

ParameterExample Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = X Å, b = Y Å, c = Z Å
Volume XYZ ų
Z (molecules per unit cell) 4
Density (calculated) D g/cm³
R-factor < 0.05

Note: This data is purely illustrative as no crystallographic studies for this compound have been reported.

Information regarding this compound is not available in the public domain.

Extensive and targeted searches have been conducted to gather information specifically on the chemical compound "this compound" and its biological activities as outlined in the user's request. These searches included inquiries into its mechanistic studies, molecular target interactions, antimicrobial properties, and antioxidant activity.

Therefore, it is not possible to provide an article on the mechanistic studies of biological activities associated with this compound and its derivatives as no such studies appear to have been published or made publicly available.

Mechanistic Studies of Biological Activities Associated with 2,3,7 Trimethyl 5h Cyclopenta B Pyrazine and Its Derivatives

Exploration of Antiviral Potential and Viral Life Cycle Interference

No studies were identified that investigated the antiviral activity of 2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine. Research into the broader family of pyrazine-containing molecules has indicated potential for antiviral applications against various viruses, including influenza and SARS-CoV-2. acs.orgnih.gov These studies often focus on how the pyrazine (B50134) scaffold can be modified to inhibit viral replication, for instance, by targeting viral enzymes like RNA-dependent RNA polymerase or nucleoproteins. acs.orgnih.gov However, without specific experimental data, it is impossible to determine if this compound shares these properties or at what stage of a viral life cycle it might interfere.

Biosynthesis and Natural Occurrence of Cyclopenta B Pyrazine Compounds

Ecological Significance and Biological Roles of Naturally Occurring Cyclopenta[b]pyrazines

The ecological significance and biological roles of many pyrazine (B50134) compounds are well-documented, particularly in the realm of chemical communication. While direct research on the ecological impact of 2,3,7-trimethyl-5H-cyclopenta[b]pyrazine is not available, the broader class of pyrazines offers significant insights into its potential functions.

Pyrazines are known to act as semiochemicals, which are signaling chemicals used for communication between organisms. In many insect species, pyrazines function as alarm pheromones, warning conspecifics of impending danger. They can also play a role in aposematism, where their odor serves as a warning signal to predators of the insect's unpalatability.

The primary and most well-understood biological role of many naturally occurring pyrazines, including likely the cyclopenta[b]pyrazine family, is their contribution to the flavor and aroma of food. thegoodscentscompany.com This organoleptic property has a significant impact on the feeding behaviors of animals, including humans, influencing food preference and acceptance. The nutty and roasted aromas characteristic of many pyrazines are often associated with energy-rich food sources.

Table 2: Potential Ecological and Biological Roles of Cyclopenta[b]pyrazines (Inferred from the Broader Pyrazine Class)

Role Description
Flavor and Aroma Compound Contributes nutty, roasted, and earthy aromas to food, influencing feeding behavior. thegoodscentscompany.com
Insect Semiochemical May function as alarm pheromones or in aposematic signaling.
Antimicrobial Agent Potential to inhibit the growth of pathogenic microorganisms. researchgate.net

Emerging Research Directions and Future Perspectives for 2,3,7 Trimethyl 5h Cyclopenta B Pyrazine

Integration of Artificial Intelligence and Machine Learning in Rational Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the rational design and discovery of novel pyrazine (B50134) derivatives. These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and generate novel chemical structures with desired activities, thereby accelerating the drug discovery pipeline.

Deep learning models, for instance, are being employed to design and screen libraries of pyrazine-containing compounds for specific therapeutic targets. tandfonline.comnih.govresearchgate.net In one notable application, a scaffold-based protocol incorporating a deep generative model and multilayer virtual screening was developed to design benzimidazole-pyrazine derivatives as selective antagonists for the Adenosine A₂B receptor (A₂BAR), a potential target in cancer immunotherapy. tandfonline.comnih.gov This approach utilized known A₂BAR antagonists as a training set to build a focused library of novel derivatives, leading to the identification of five molecules with high predicted binding affinities. tandfonline.comnih.gov

Table 1: Application of AI/ML in Pyrazine Derivative Research

AI/ML Technique Application Example Target/Scaffold Outcome
Deep Generative Models Design of novel chemical structures Adenosine A₂B Receptor / Benzimidazole-pyrazine Generation of a scaffold-focused library of potential antagonists. tandfonline.comnih.gov
Multilayer Virtual Screening Screening of compound libraries for binding affinity Adenosine A₂B Receptor / Benzimidazole-pyrazine Identification of five molecules with high binding free energies. nih.gov
Inverse Docking "Target fishing" to identify potential biological targets Mycobacterium tuberculosis / Pyrazine hybrids Suggestion of pantothenate synthetase as a potential target. nih.gov

Advancements in Chemoenzymatic and Biotechnological Production Methods

The demand for natural and sustainably produced compounds has spurred significant advancements in chemoenzymatic and biotechnological methods for synthesizing pyrazine derivatives. tuwien.ac.atmdpi.com These approaches offer greener alternatives to traditional chemical synthesis, often providing higher selectivity, milder reaction conditions, and reduced environmental impact. nih.govnih.gov

Biocatalytic methods, using either whole microorganisms or isolated enzymes, are of particular interest. nih.gov For example, a continuous-flow system has been developed for the synthesis of pyrazinamide (B1679903) derivatives using Lipozyme® TL IM, an immobilized lipase (B570770) from Thermomyces lanuginosus. researchgate.netrsc.org This method allows for efficient amide bond formation under mild conditions (45 °C) in a greener solvent, achieving high yields and demonstrating good scalability. researchgate.netrsc.org

Fermentation using various microorganisms is another key biotechnological route. Strains of Bacillus subtilis isolated from fermented soybeans (natto) have been shown to produce a range of alkylpyrazines, including 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine. nih.govmdpi.com Research has revealed that different strains are predisposed to produce specific alkylpyrazines, opening possibilities for tailored biosynthesis. nih.govmdpi.com These biological systems are attractive for the food and fragrance industries, as compounds produced via enzymatic or microbiological processes can often be classified as "natural". mdpi.com The development of these chemoenzymatic and biotechnological strategies could provide sustainable and efficient pathways for the production of 2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine and related compounds.

Exploration of Novel Biological Targets and Therapeutic Modalities

The pyrazine scaffold is a privileged structure in medicinal chemistry, found in numerous clinically used drugs and bioactive molecules. tandfonline.commdpi.commdpi.com Ongoing research continues to uncover novel biological targets and therapeutic applications for pyrazine derivatives, expanding their potential impact on human health. researchgate.net

Recent studies have focused on designing pyrazine-based molecules as inhibitors of key signaling pathways in cancer. For instance, a series of novel tandfonline.comresearchgate.nettandfonline.comtriazolo[4,3-a]pyrazine derivatives were designed and synthesized as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases implicated in tumor growth and angiogenesis. nih.gov Several of these compounds exhibited potent antiproliferative activity against various cancer cell lines. nih.gov The pyrazine core is also being explored in compounds targeting other cancer-related pathways, such as tyrosine kinases involved in acute myeloid leukemia. mdpi.com

Beyond oncology, pyrazine derivatives are being investigated for a wide range of other diseases. Hybrid molecules incorporating a pyrazine scaffold have shown significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Other research highlights the potential of pyrazine compounds as anti-inflammatory, antibacterial, antifungal, and anti-Alzheimer's agents. tandfonline.comresearchgate.netdoaj.org This broad spectrum of activity underscores the versatility of the pyrazine heterocycle and suggests that this compound could be a valuable starting point for discovering new therapeutic agents against a variety of biological targets.

Table 2: Investigated Biological Targets for Pyrazine Derivatives

Therapeutic Area Biological Target/Activity Example Pyrazine Scaffold
Oncology c-Met/VEGFR-2 Kinase Inhibition tandfonline.comresearchgate.nettandfonline.comtriazolo[4,3-a]pyrazine
Oncology Adenosine A₂B Receptor Antagonism Benzimidazole-pyrazine
Infectious Disease Anti-tubercular (Pantothenate Synthetase) Pyrazine-hydrazone hybrids
Neurodegenerative Disease Acetylcholinesterase Inhibition Phenyl-substituted pyrazines

Development of Cyclopenta[b]pyrazine-Based Chemical Probes and Tools for Biological Research

Chemical probes are essential tools for dissecting complex biological processes, enabling the identification and characterization of proteins and their functions within a native cellular context. While the development of probes based specifically on the this compound scaffold is not yet widely reported, the broader field of activity-based protein profiling (ABPP) provides a framework for their potential development.

ABPP utilizes small-molecule probes that covalently bind to active sites of specific enzyme families, allowing for their detection and functional characterization. nih.gov Probes are typically designed with a reactive group (or "warhead") that targets a particular class of amino acid residues. However, recent innovations have expanded this approach to target the "electrophilome," which includes enzymes with electrophilic cofactors. For example, versatile hydrazine-based probes have been developed that can covalently target multiple, pharmacologically important enzyme classes that bear diverse organic and inorganic cofactors through both polar and radicaloid mechanisms. nih.gov

Given the heterocyclic nature of the cyclopenta[b]pyrazine core, it could serve as a scaffold for the design of new chemical probes. By incorporating appropriate reactive groups or photoaffinity labels, derivatives of this compound could be engineered to target specific enzyme families or biological pathways. Such tools would be invaluable for identifying novel drug targets, elucidating mechanisms of action, and studying the broader biological roles of pyrazine-related compounds.

Sustainability Considerations in the Synthesis and Application of Pyrazine Derivatives

The principles of green chemistry are increasingly influencing the synthesis and application of heterocyclic compounds, including pyrazines. tandfonline.com The focus is on developing methods that are more cost-effective, environmentally benign, and atom-economical. tandfonline.comnih.gov

Significant progress has been made in creating greener synthetic routes to pyrazines. This includes the development of one-pot synthesis methods that reduce the number of steps and minimize waste. tandfonline.comtandfonline.comresearchgate.net Researchers are also exploring the use of base-metal catalysts, such as those based on the earth-abundant manganese, for dehydrogenative coupling reactions. nih.govacs.org These reactions can produce pyrazine derivatives from simple precursors like 2-amino alcohols, with water and hydrogen gas as the only byproducts, making them highly sustainable. nih.govacs.org

The choice of solvents and catalysts is another critical aspect of sustainable synthesis. Biocatalytic approaches, as discussed in section 7.2, often use water or greener organic solvents and operate under mild conditions, minimizing energy consumption and avoiding hazardous reagents. nih.govrsc.org The development of such environmentally friendly methods for the synthesis of this compound will be crucial for its future applications, ensuring that its production aligns with modern standards of sustainability and environmental responsibility. tandfonline.com

Q & A

Q. What are the established synthetic routes for 2,3,7-Trimethyl-5H-cyclopenta[b]pyrazine, and how can reaction conditions be optimized for academic research-scale production?

Synthesis typically involves multi-step organic reactions, such as cyclocondensation of methyl-substituted cyclopentanones with pyrazine precursors. Key steps include:

  • Methylation optimization : Use alkylation agents (e.g., methyl iodide) in anhydrous solvents (THF/DMF) under inert atmospheres to enhance regioselectivity.
  • Cyclization control : Employ catalysts like Pd/C or Lewis acids (e.g., AlCl₃) to stabilize transition states and improve yield .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures structural purity.

Q. What analytical techniques are most effective for characterizing the structural purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms methyl group positions and ring fusion. For example, cyclopenta[b]pyrazine derivatives exhibit distinct aromatic proton shifts at δ 6.8–7.2 ppm .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₂N₂) and detects isotopic patterns.
  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between fused rings typically <10°) .

Q. How do structural analogs of this compound inform its reactivity and functionalization potential?

Analogous compounds (e.g., 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine) demonstrate:

  • Electrophilic substitution : Methyl groups direct reactivity to electron-deficient pyrazine carbons.
  • Redox activity : Pyrazine moieties enable metal coordination (e.g., Cr³⁺ in conductive polymers) .
    A comparison table of analogs is provided below:
Compound NameKey FeaturesReactivity Profile
This compoundThree methyl groups, fused bicyclicElectrophilic substitution, redox
6,7-Dihydro-5H-cyclopentapyrazineNon-methylated, saturated ringFlavor chemistry applications
3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrileAmino and nitrile substituentsNucleophilic substitution

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported spectroscopic data for methylated cyclopenta[b]pyrazines?

  • Variable-temperature NMR : Resolves dynamic effects (e.g., ring puckering) that cause peak broadening.
  • Isotopic labeling : ¹⁵N or deuterated analogs clarify ambiguous proton environments .
  • DFT calculations : Predict NMR/IR spectra to cross-validate experimental data .

Q. How does the methyl substitution pattern influence the compound's electronic properties and potential in materials science applications?

  • Electron-withdrawing/donating effects : Methyl groups alter HOMO-LUMO gaps (e.g., reduced by ~0.3 eV in methylated pyrazines).
  • Conductivity : Methyl groups enhance π-π stacking in 2D coordination polymers (e.g., CrCl₂(pyrazine)₂ with σ ≈ 10⁻³ S/cm) .
  • Applications : Explored in spintronics (ferrimagnetic order below 55 K) and organic semiconductors .

Q. What methodologies are recommended for studying the compound's interactions with biological targets (e.g., enzymes or receptors)?

  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., KD values) with immobilized protein targets.
  • Molecular docking : Uses software (AutoDock Vina) to predict binding modes to CDKs or other kinases .
  • In vitro assays : ATP-competitive inhibition assays (IC₅₀ determination) for kinase activity profiling .

Q. What computational approaches are suitable for modeling the excited-state dynamics of methylated cyclopenta[b]pyrazines?

  • Multiconfiguration time-dependent Hartree (MCTDH) : Simulates vibronic coupling in S₁/S₂ states using 24-mode Hamiltonians .
  • TD-DFT : Predicts UV-Vis absorption spectra (e.g., λmax ≈ 380 nm for pyrazine derivatives) .
  • Non-adiabatic dynamics : Traces intersystem crossing pathways (critical for photostability studies) .

Q. How can crystallographic data inform the design of coordination polymers incorporating this compound?

  • Ligand geometry : Pyrazine’s planar structure enables bridging in 2D networks (e.g., CrCl₂(pyrazine)₂ with d-spacing ≈ 3.2 Å) .
  • Metal compatibility : Prefer transition metals (Fe²⁺, Cu²⁺) with octahedral coordination for stable frameworks .
  • Guest inclusion : Structural flexibility (e.g., rotating phenyl groups) facilitates CO₂ adsorption in porous networks .

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